molecular formula C9H11NO2S B1295167 Indane-5-sulfonamide CAS No. 35203-93-1

Indane-5-sulfonamide

Cat. No.: B1295167
CAS No.: 35203-93-1
M. Wt: 197.26 g/mol
InChI Key: XVQJTFMKKZBBSX-UHFFFAOYSA-N
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Description

Indane-5-sulfonamide is an organic compound belonging to the class of indanes, which are characterized by a cyclopentane ring fused to a benzene ring. This compound is known for its role as a carbonic anhydrase inhibitor, making it significant in various biochemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indane-5-sulfonamide typically involves the sulfonation of indane derivativesThe reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes, utilizing automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful monitoring of reaction parameters to minimize by-products and waste .

Chemical Reactions Analysis

Acylation Reactions

The sulfonamide group undergoes acylation with acyl chlorides to form N-acyl derivatives. This reaction is typically performed in chloroform (CHCl₃) with pyridine as a base to neutralize HCl byproducts .

Example Reaction:

Indane 5 sulfonamide+RCOClpyridine CHCl3Indane 5 sulfonamide N acyl+HCl\text{Indane 5 sulfonamide}+\text{RCOCl}\xrightarrow{\text{pyridine CHCl}_3}\text{Indane 5 sulfonamide }N\text{ acyl}+\text{HCl}

Key Findings:

  • Acylation with diverse acyl chlorides (e.g., benzoyl, isonicotinoyl, cycloalkanecarbonyl) yields derivatives with varied hydrophobic tails .

  • Electron-withdrawing substituents on the acyl group (e.g., chlorine) moderately influence reactivity .

Nucleophilic Substitution

The sulfonamide nitrogen can act as a nucleophile in substitution reactions. For instance, it participates in three-component couplings with nitroarenes and arylboronic acids under transition-metal catalysis .

General Reaction Pathway:

Indane 5 sulfonamide+Nitroarene+Arylboronic AcidK2S2O5,PdAryl sulfonamide derivatives\text{Indane 5 sulfonamide}+\text{Nitroarene}+\text{Arylboronic Acid}\xrightarrow{\text{K}_2\text{S}_2\text{O}_5,\text{Pd}}\text{Aryl sulfonamide derivatives}

Conditions and Catalysts:

Reaction ComponentRoleConditions
NitroareneElectrophileK₂S₂O₅, 80°C
Arylboronic AcidCoupling partnerPd(PPh₃)₄ catalyst
Potassium pyrosulfiteSulfur sourceSolvent: DMSO/H₂O

Outcomes:

  • High functional group tolerance (e.g., halides, ethers) .

  • Yields range from 65–92% depending on substituent steric effects .

Coordination and Metal Complexation

The sulfonamide group can coordinate metal ions, such as Zn²⁺, in enzyme inhibition contexts. This interaction is critical for binding carbonic anhydrase isoforms .

Binding Mechanism:

Indane 5 sulfonamide+Zn2+Zn coordinated sulfonamide complex\text{Indane 5 sulfonamide}+\text{Zn}^{2+}\rightarrow \text{Zn coordinated sulfonamide complex}

Structural Insights:

  • The sulfonamide oxygen atoms form hydrogen bonds with Thr199 and Leu198 residues in carbonic anhydrase IX .

  • Hydrophobic tail modifications (e.g., perfluorobenzoyl) enhance binding specificity .

Hydrolysis and Stability

Under strong acidic or basic conditions, the sulfonamide bond may hydrolyze, though this is less common due to its stability.

Hydrolysis Reaction:

Indane 5 sulfonamide+H2OHCl or NaOHIndane 5 sulfonic acid+NH3\text{Indane 5 sulfonamide}+\text{H}_2\text{O}\xrightarrow{\text{HCl or NaOH}}\text{Indane 5 sulfonic acid}+\text{NH}_3

Stability Notes:

  • Stable under physiological pH, making it suitable for pharmaceutical applications .

  • No significant degradation observed in aqueous solutions at room temperature .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductYield/Outcome
AcylationAcyl chlorides, pyridine, CHCl₃N-Acyl sulfonamides70–89%
SubstitutionNitroarenes, arylboronic acids, Pd catalysisAryl sulfonamides65–92%
Metal CoordinationZn²⁺, aqueous bufferEnzyme-inhibitor complexKᵢ: 8.2–132.8 nM

Scientific Research Applications

Chemical Properties and Mechanism of Action

Indane-5-sulfonamide belongs to the class of indanes, characterized by a bicyclic structure comprising a benzene ring fused with a cyclopentane ring. The sulfonamide functional group attached at the fifth position is crucial for its biological activity. The primary mechanism of action involves the inhibition of carbonic anhydrases, particularly isoforms CA IX and CA XII, which are often overexpressed in various tumors. By binding to the active site of these enzymes, this compound prevents the conversion of carbon dioxide to bicarbonate and protons, thereby influencing pH regulation within cells .

Cancer Therapy

This compound has shown promising results in cancer research, particularly as an inhibitor of tumor-associated carbonic anhydrases. Recent studies have demonstrated its potential as an anticancer agent:

  • Antiproliferative Activity : A series of indoline-5-sulfonamides, including derivatives of this compound, exhibited significant inhibitory effects on cancer cell lines under both normoxic and hypoxic conditions. For example, compound 4f demonstrated an IC50 value of 12.9 µM against MCF7 breast cancer cells under hypoxia .
CompoundK_I (nM)Cell LineIC50 (µM)
Indoline-5-sulfonamide 4f41.3MCF712.9
Indoline-5-sulfonamide 4e-K56210
  • Mechanisms of Action : The ability to inhibit CA IX not only suppresses tumor growth but also helps overcome chemoresistance in certain cancer types. For instance, it has been shown to reduce hypoxia-induced expression of CA IX in tumor cells .

Antimicrobial Activity

This compound derivatives have also been explored for their antimicrobial properties:

  • Inhibition Studies : Research has indicated that modifications to the functional groups of this compound can enhance its efficacy against various bacterial strains. Certain derivatives have shown improved antibacterial activity compared to standard sulfa drugs.

Pharmaceutical Applications

The compound is being investigated for its potential therapeutic uses beyond oncology:

  • Drug Development : As a carbonic anhydrase inhibitor, this compound serves as a valuable building block in synthesizing more complex molecules aimed at treating various diseases . Its unique structure allows for selective inhibition of specific carbonic anhydrase isoforms, making it particularly relevant in targeted therapies.

Antitumor Efficacy

A study evaluated the effects of indoline-5-sulfonamides on MCF7 breast cancer cells under hypoxic conditions. It was found that compound 4f not only inhibited CA IX activity but also significantly reduced hypoxia-induced CA IX expression, highlighting its dual action against tumor cells and potential to enhance therapeutic outcomes in cancer treatments .

Antimicrobial Testing

In another project focused on antimicrobial testing, several derivatives of this compound were assessed against a panel of bacterial strains. The results indicated that specific structural modifications led to enhanced antibacterial activity compared to conventional sulfa drugs, suggesting potential applications in treating infections caused by resistant bacterial strains.

Mechanism of Action

Indane-5-sulfonamide exerts its effects primarily by inhibiting carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By binding to the active site of the enzyme, this compound prevents the conversion of carbon dioxide to bicarbonate, thereby disrupting the enzyme’s normal function. This inhibition can lead to various physiological effects, including reduced tumor growth in cancer research .

Comparison with Similar Compounds

Uniqueness: Indane-5-sulfonamide is unique due to its specific structure, which allows for selective inhibition of certain carbonic anhydrase isoforms. This selectivity makes it particularly valuable in targeted therapeutic applications, such as cancer treatment .

Biological Activity

Indane-5-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly as a potential therapeutic agent. This article explores its pharmacological properties, mechanisms of action, and the implications for drug development based on recent research findings.

Chemical Structure and Properties

This compound features a bicyclic structure comprising a six-membered benzene ring fused with a five-membered cyclopentane ring. The sulfonamide functional group (SO2NH2-SO_2NH_2) is attached at the fifth position of the indane ring, which is crucial for its biological activity. This structure allows for modifications that can enhance its interaction with various biological targets, making it a versatile scaffold for drug development.

The primary mechanism of action for this compound is its role as an inhibitor of carbonic anhydrase (CA) , an enzyme that catalyzes the conversion of carbon dioxide and water into carbonic acid. This reaction is vital for maintaining acid-base balance in physiological processes. This compound mimics the natural substrate bicarbonate, allowing it to bind to the active site of CA and inhibit its function .

1. Antimicrobial Activity

This compound derivatives have demonstrated promising antimicrobial properties against various bacteria and fungi. Studies indicate that modifications in the functional groups can significantly affect their antimicrobial efficacy, suggesting potential applications in treating infections .

2. Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer therapy. For instance, 1-acylated indoline-5-sulfonamides exhibited inhibitory activity against tumor-associated carbonic anhydrases IX and XII, with inhibition constants (K_I) as low as 41.3 nM. These compounds also demonstrated antiproliferative effects on cancer cell lines under both normoxic and hypoxic conditions .

CompoundK_I (nM)Cell LineIC_50 (µM)
Indoline-5-sulfonamide 4f41.3MCF712.9
Indoline-5-sulfonamide 4e-K56210

3. Other Pharmacological Activities

This compound derivatives have been explored for additional pharmacological effects, including anti-inflammatory and anticonvulsant activities. Some derivatives have shown significant inhibition against carbonic anhydrase isozymes I and II, with K_I values ranging from 1.6 to 12 nM .

Case Studies

  • Antitumor Efficacy : A study evaluated various indoline-5-sulfonamides against MCF7 breast cancer cells under hypoxic conditions, revealing that compound 4f not only inhibited CA IX activity but also reduced hypoxia-induced CA IX expression . This dual action may contribute to overcoming chemoresistance in tumor cells.
  • Antimicrobial Testing : Another research project tested several this compound derivatives against a panel of bacterial strains, finding that certain modifications led to enhanced antibacterial activity compared to standard sulfa drugs .

Properties

IUPAC Name

2,3-dihydro-1H-indene-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQJTFMKKZBBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188710
Record name Indan-5-sulphonamide
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Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35203-93-1
Record name 2,3-Dihydro-1H-indene-5-sulfonamide
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Record name 5-Indansulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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